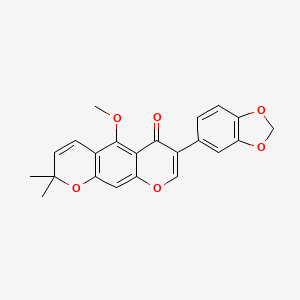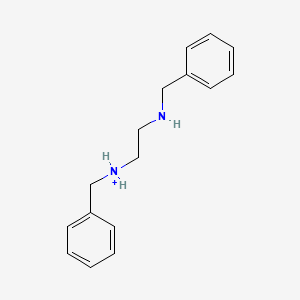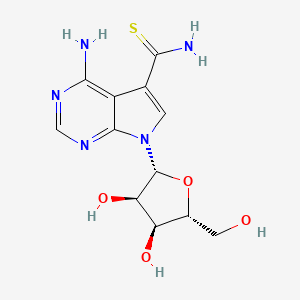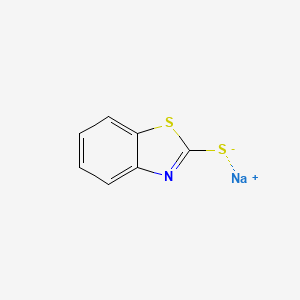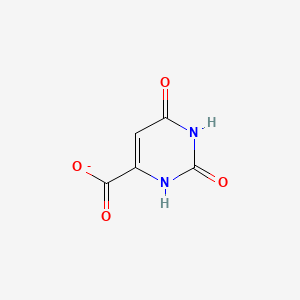
Orotate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Orotate, also known as orotic acid, is a heterocyclic compound and an organic acid. It was once mistakenly classified as a vitamin and referred to as vitamin B13, but it is not a vitamin. This compound is a precursor in the biosynthesis of pyrimidine nucleotides, which are essential for the synthesis of DNA and RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions: Orotate can be synthesized from dihydrothis compound through the action of the enzyme dihydrothis compound dehydrogenase. This enzyme catalyzes the oxidation of dihydrothis compound to this compound . Another method involves the reaction of monooxalylacetic ester with urea, which is described in a patent .
Industrial Production Methods: In industrial settings, this compound is often produced through the fermentation of specific microorganisms that can convert substrates into this compound. The process involves the use of genetically modified bacteria or yeast strains that have been optimized for high yield production .
Types of Reactions:
Common Reagents and Conditions:
Substitution: Phosphoribosyl pyrophosphate is used in the formation of orotidine-5’-monophosphate from this compound.
Major Products Formed:
Oxidation: The major product is this compound itself.
Substitution: The major product is orotidine-5’-monophosphate.
Scientific Research Applications
Orotate has a wide range of applications in scientific research:
Mechanism of Action
Orotate exerts its effects primarily through its role in the pyrimidine biosynthesis pathway. It is converted to orotidine-5’-monophosphate by the enzyme this compound phosphoribosyltransferase. This conversion is crucial for the synthesis of uridine monophosphate, which is further converted to other pyrimidine nucleotides necessary for DNA and RNA synthesis . The molecular targets involved include this compound phosphoribosyltransferase and dihydrothis compound dehydrogenase .
Comparison with Similar Compounds
Uracil: Like orotate, uracil is a pyrimidine derivative and is involved in the synthesis of RNA.
Thymine: Thymine is another pyrimidine derivative, but it is used in the synthesis of DNA.
Cytosine: Cytosine is also a pyrimidine derivative and is used in both DNA and RNA synthesis.
Uniqueness of this compound: this compound is unique in its role as a precursor in the pyrimidine biosynthesis pathway. Unlike uracil, thymine, and cytosine, which are directly incorporated into nucleic acids, this compound is an intermediate that must be converted to orotidine-5’-monophosphate before it can be used in nucleotide synthesis .
Properties
CAS No. |
73-97-2 |
|---|---|
Molecular Formula |
C5H3N2O4- |
Molecular Weight |
155.09 g/mol |
IUPAC Name |
2,4-dioxo-1H-pyrimidine-6-carboxylate |
InChI |
InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)/p-1 |
InChI Key |
PXQPEWDEAKTCGB-UHFFFAOYSA-M |
SMILES |
C1=C(NC(=O)NC1=O)C(=O)[O-] |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-CHLOROPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]QUINAZOLIN-4-AMINE](/img/structure/B1227407.png)
![4-(4-Methylphenyl)-2-[[3-(4-morpholinyl)-1-oxopropyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1227408.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-pyridinecarboxamide](/img/structure/B1227409.png)
![4-Amino-2-[[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]thio]-5-pyrimidinecarboxylic acid ethyl ester](/img/structure/B1227410.png)
![(5E)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B1227413.png)
![4-(2-Fluorophenyl)-1-[[1-[(4-methoxyphenyl)methyl]-5-tetrazolyl]methyl]-4-piperidinol](/img/structure/B1227414.png)
![2-Furancarboxylic acid [4-(6-amino-5-cyano-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] ester](/img/structure/B1227417.png)
![4-[[(4-acetamidophenyl)sulfonylamino]methyl]-N-(3-methoxypropyl)benzamide](/img/structure/B1227418.png)

![7-[4-(2-Hydroxyphenyl)-2-(trifluoromethyl)-1,3-dioxan-5-yl]-5-heptenoic acid](/img/structure/B1227421.png)
